2-(4-chloro-3-methylphenoxy)-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide
CAS No.:
Cat. No.: VC9175136
Molecular Formula: C21H25ClN2O5S
Molecular Weight: 453.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H25ClN2O5S |
|---|---|
| Molecular Weight | 453.0 g/mol |
| IUPAC Name | 2-(4-chloro-3-methylphenoxy)-N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]acetamide |
| Standard InChI | InChI=1S/C21H25ClN2O5S/c1-14-10-18(6-9-20(14)22)28-13-21(25)23-17-4-7-19(8-5-17)30(26,27)24-11-15(2)29-16(3)12-24/h4-10,15-16H,11-13H2,1-3H3,(H,23,25) |
| Standard InChI Key | MZJKMSSMRCXTJP-UHFFFAOYSA-N |
| SMILES | CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC(=C(C=C3)Cl)C |
| Canonical SMILES | CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC(=C(C=C3)Cl)C |
Introduction
2-(4-chloro-3-methylphenoxy)-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide is a complex organic compound belonging to the sulfonamide class, specifically a phenylacetamide derivative. This molecule is characterized by its unique structural features, which include a sulfonamide group (-SO2NH2) and additional functional groups that enhance its biological activity. The compound is of interest in pharmaceutical chemistry due to its potential therapeutic applications, as indicated by its presence in various patent documents and scientific literature.
Synthesis
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide typically involves multiple steps, starting with appropriate precursors under controlled conditions. The specific synthetic pathway may vary depending on the availability of starting materials and the desired yield.
Biological Activities
Sulfonamide derivatives, including this compound, are known for their antimicrobial and anti-inflammatory properties. Research suggests that similar compounds can interact with biological targets such as cyclooxygenase enzymes and receptors involved in pain signaling pathways, indicating potential therapeutic uses in pain management and inflammation.
Applications
The primary applications of this compound are in the development of new therapeutic agents, particularly in the fields of pain management and anti-inflammatory treatments. Its unique structure makes it a candidate for further research into optimizing its biological activity.
Stability
The stability of 2-(4-chloro-3-methylphenoxy)-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide can be influenced by pH levels. At higher pH, hydrolytic degradation may occur more rapidly, affecting its reactivity in chemical reactions.
Reactivity
The presence of electron-withdrawing groups like chlorine enhances the compound's electrophilicity, making it more reactive in nucleophilic substitution reactions. This property is crucial for its participation in various chemical transformations typical of sulfonamides and amides.
Future Directions
Future research should focus on optimizing the compound's structure to enhance its biological activity and stability. This could involve modifying the functional groups or exploring different synthetic pathways to improve yield and purity.
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